molecular formula C15H14N2O3S2 B3014447 7-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1291487-10-9

7-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B3014447
CAS RN: 1291487-10-9
M. Wt: 334.41
InChI Key: CWDABCVFIHLMJS-UHFFFAOYSA-N
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Description

7-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one, also known as DMMS-TP, is a novel thienopyrimidine derivative with potential therapeutic applications in the medical field. It has been studied for its ability to act as an anti-tumor agent, as well as for its potential to act as a therapeutic agent for diseases such as diabetes and obesity. DMMS-TP is a small molecule that can be synthesized in a laboratory setting and has been studied for its biochemical and physiological effects.

Scientific Research Applications

  • Kinase Inhibition : A derivative, N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, was synthesized and identified as a new inhibitor of CLK1 and DYRK1A kinases. The crystal structure of this compound was determined to understand its mechanism of action (Guillon et al., 2013).

  • Anticancer and Antiviral Properties : Thieno-fused 7-deazapurine ribonucleosides, derived from thieno[3,2-d]pyrimidine, showed significant cytostatic and antiviral activities against a variety of cancer and leukemia cell lines, and some activity against HCV (Tichy et al., 2017).

  • Azido-Tetrazole Tautomerism : A study on methylsulfanyl thieno[3,2-d]pyrimidine derivatives revealed the existence of azido and tetrazole tautomers, providing insights into their chemical behavior and potential applications (Sirakanyan et al., 2019).

  • Antitumor Activity : New 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives were synthesized and displayed potent anticancer activity, with several compounds being nearly as active as doxorubicin in inhibiting the growth of various human cancer cell lines (Hafez & El-Gazzar, 2017).

  • Anti-angiogenic Activity : A study on 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones, which are structurally related, revealed that they possess cytotoxicity against cancer cells and potential vascular-disrupting and anti-angiogenic activities (Gold et al., 2020).

  • Solid-State Fluorescence Properties : Research on benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, a related compound, showed strong solid-state fluorescence, indicating potential applications in materials science (Yokota et al., 2012).

  • Antimicrobial Activity : Thieno[3,2-d]pyrimidin-4-ones and derivatives were synthesized and showed promising antimicrobial activity against various bacteria and fungi, highlighting their potential as bioactive compounds (Tolba et al., 2018).

properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c1-19-10-5-4-8(6-11(10)20-2)9-7-22-13-12(9)16-15(21-3)17-14(13)18/h4-7H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDABCVFIHLMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC3=C2N=C(NC3=O)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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